molecular formula C11H13NO2 B13589318 n-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide

n-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide

Cat. No.: B13589318
M. Wt: 191.23 g/mol
InChI Key: BFHRDEYULGNZRW-NSCUHMNNSA-N
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Description

N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a 3-hydroxyprop-1-en-1-yl group. This structure combines an aromatic acetamide core with a conjugated enol substituent, which may influence its physicochemical properties (e.g., solubility, hydrogen bonding capacity) and biological activity.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-7,13H,8H2,1H3,(H,12,14)/b3-2+

InChI Key

BFHRDEYULGNZRW-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/CO

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-(3-Hydroxyprop-1-en-1-yl)phenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

Paracetamol (compound 3 in ) is a well-known analgesic and antipyretic drug. Structurally, it differs from the target compound by replacing the 3-hydroxyprop-1-en-1-yl group with a simple hydroxyl group at the para-position of the phenyl ring.

  • Paracetamol’s hydroxyl group directly participates in its mechanism of action (COX enzyme inhibition), while the target compound’s extended substituent may modify receptor interactions .
Property N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide Paracetamol
Molecular Formula C₁₁H₁₃NO₂ C₈H₉NO₂
Substituent 3-Hydroxyprop-1-en-1-yl -OH
Hydrogen Bond Donors 2 (amide NH, enol OH) 2 (amide NH, phenolic OH)
Potential Bioactivity Unknown (theoretical COX modulation) Analgesic, Antipyretic

Chlorinated Derivatives (Compounds 4–6 in )

Compounds 4–6 are halogenated analogs of paracetamol, featuring chloro-substituents on the phenyl ring:

  • N-(3-Chloro-4-hydroxyphenyl)acetamide (4)
  • N-(2,5-Dichloro-4-hydroxyphenyl)acetamide (5)
  • N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide (6)
  • The target compound’s non-halogenated, unsaturated substituent may offer reduced toxicity compared to chlorinated analogs .
Property Target Compound Compound 4 (Monochloro) Compound 6 (Trichloro)
Molecular Weight 191.23 g/mol 185.61 g/mol 238.51 g/mol
Substituent 3-Hydroxyprop-1-en-1-yl 3-Cl, 4-OH 2,3,5-Cl, 4-OH
LogP (Predicted) ~1.5 (moderate polarity) ~2.0 ~3.2

Sulfonamide Derivatives (Compounds 35–37 in )

Sulfonamide-functionalized N-phenylacetamides, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), exhibit enhanced analgesic and anti-inflammatory activity compared to paracetamol.

  • The target compound’s enol group may offer a balance between hydrophilicity and conformational flexibility, unlike the rigid sulfonamide substituents .
Property Target Compound Compound 35 (Sulfonamide)
Functional Group 3-Hydroxyprop-1-en-1-yl Piperazinylsulfonyl
Bioactivity (Reported) Theoretical anti-inflammatory Analgesic (superior to paracetamol)
Synthetic Complexity Moderate (enol stability challenges) High (multistep sulfonylation)

Heterocyclic Analog (Compound 1 in )

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (1) incorporates a pyrazole ring at the para-position.

  • Key Differences: The pyrazole group introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological targets.

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